molecular formula C6H10O2 B12942083 (S,E)-4-Hydroxyhex-2-enal

(S,E)-4-Hydroxyhex-2-enal

Cat. No.: B12942083
M. Wt: 114.14 g/mol
InChI Key: JYTUBIHWMKQZRB-YUDCMIJISA-N
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Description

(S,E)-4-Hydroxyhex-2-enal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) on a hexene backbone. This compound is of significant interest due to its potential biological activities and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S,E)-4-Hydroxyhex-2-enal can be synthesized through several methods. One common approach involves the aldol condensation of acetaldehyde with butanal, followed by selective reduction and oxidation steps to introduce the hydroxyl and aldehyde functionalities. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

In an industrial setting, this compound can be produced through a continuous flow process. This method ensures higher yields and purity by optimizing reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts like palladium on carbon (Pd/C) may be used to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S,E)-4-Hydroxyhex-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products

    Oxidation: 4-Hydroxyhexanoic acid.

    Reduction: 4-Hydroxyhexanol.

    Substitution: 4-Alkoxyhex-2-enal or 4-Acylhex-2-enal.

Scientific Research Applications

(S,E)-4-Hydroxyhex-2-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in cellular signaling and oxidative stress responses.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aldehyde functionality.

Mechanism of Action

The mechanism by which (S,E)-4-Hydroxyhex-2-enal exerts its effects involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect cellular functions. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyhexanal: Lacks the double bond present in (S,E)-4-Hydroxyhex-2-enal.

    Hex-2-enal: Lacks the hydroxyl group.

    4-Hydroxyhexanoic acid: Contains a carboxylic acid group instead of an aldehyde.

Uniqueness

This compound is unique due to the presence of both a hydroxyl and an aldehyde group on a hexene backbone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(E,4S)-4-hydroxyhex-2-enal

InChI

InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+/t6-/m0/s1

InChI Key

JYTUBIHWMKQZRB-YUDCMIJISA-N

Isomeric SMILES

CC[C@@H](/C=C/C=O)O

Canonical SMILES

CCC(C=CC=O)O

Origin of Product

United States

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